
N-Formyl-L-aspartic acid
Overview
Description
Butanedioic acid monoammonium salt (CAS 38457-08-8), also known as ammonium hydrogen succinate, is derived from succinic acid (butanedioic acid, CAS 110-15-6) via partial neutralization with ammonia. Its molecular formula is C₄H₆O₄·NH₃, with a molecular weight of 137.12 g/mol (calculated from and ). This compound retains one free carboxylic acid group and one ammonium carboxylate group, making it a versatile intermediate in pharmaceuticals, food additives, and industrial buffers. Synthesis methods, such as those described in , achieve a 100% yield under controlled conditions, highlighting its industrial viability .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-L-aspartic acid can be synthesized through the reaction of L-aspartic acid with formic acid and acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the formylated product. The reaction conditions, such as temperature and molar ratios of the reactants, are critical for optimizing the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Method 1: Reaction with Formic Acid and Acetic Anhydride
Reagents : L-Aspartic acid, formic acid (1.3–1.35 molar equivalents), acetic anhydride (2.0–2.9 equivalents), and a catalyst (e.g., magnesium oxide).
Conditions : 48–50°C for 2.5–5 hours, followed by isopropyl alcohol addition to convert residual formic acid to isopropyl formate .
Key Reaction :
Yield : ~90% (optimized conditions) .
Method 2: Alkyl Formate-Mediated Formylation
Reagents : Alkali metal salt of aspartic acid (e.g., disodium aspartate) and alkyl formate (e.g., methyl formate).
Conditions : Room temperature to 75°C in anhydrous methanol .
Key Reaction :
Yield : >95% (via NMR analysis) .
Method 3: Formamide-Based Formylation
Reagents : L-Aspartic acid, formamide.
Conditions : 60–100°C under nitrogen for 15 minutes–24 hours .
Key Reaction :
Yield : ~85% (with excess formamide) .
Deformylation Reactions
Removal of the N-formyl group is essential to generate bioactive peptides.
Acidic Hydrolysis
Reagents : Strong acids (HCl, HSO) in MEK/acetonitrile with 5–30% water .
Conditions :
-
High-Temperature : 70–150°C with 0.5–3 N acid (selective deformylation in <60 minutes) .
Key Reaction :
Yield : ~98% (optimized at 150°C) .
Enzymatic Deformylation
Enzyme : Formylaspartate deformylase (EC 3.5.1.8).
Reaction :
Conditions : Aqueous solution, pH 7–8, ambient temperature .
Comparative Analysis of Deformylation Methods
Stability and Byproduct Management
Scientific Research Applications
2.1. Immune Response Modulation
N-Formyl peptides, including N-Formyl-L-aspartic acid, play a significant role in the immune system, particularly in the recognition of pathogens. Research indicates that these peptides serve as pathogen-associated molecular patterns (PAMPs) that activate formyl peptide receptors (FPRs) on immune cells. This activation can lead to enhanced chemotaxis and phagocytosis of bacteria, providing a mechanism for innate immunity .
2.2. Synthesis of Peptide Analogs
This compound is utilized as a building block in the synthesis of peptide analogs that can mimic natural peptides with enhanced stability and bioactivity. The incorporation of the formyl group can influence the conformational dynamics and binding affinities of these peptides, making them useful in drug design .
3.1. Drug Development
The unique properties of this compound make it a candidate for drug development targeting FPRs. By modifying the structure of known agonists or antagonists, researchers can create novel compounds that may exhibit improved therapeutic profiles against infections or inflammatory diseases .
3.2. Neuropharmacology
In neuropharmacology, this compound has been studied for its potential neuroprotective effects. Its ability to modulate neurotransmitter systems could lead to applications in treating neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism by which N-Formyl-L-aspartic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. Molecular targets include enzymes involved in amino acid metabolism and pathways related to protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Acid: Succinic Acid (Butanedioic Acid)
- Molecular Formula : C₄H₆O₄ ().
- Molecular Weight : 118.088 g/mol ().
- Solubility : Highly soluble in water (58 g/100 mL at 20°C) due to its dicarboxylic structure.
- Applications : Used in food preservation, biodegradable polymers, and as a precursor for pharmaceuticals.
- Key Difference: Unlike its monoammonium salt, succinic acid lacks ionic character, reducing its compatibility in ionic-strength-dependent reactions .
Diammonium Salt of Succinic Acid
- Molecular Formula : C₄H₆O₄·2NH₃ ().
- Molecular Weight : 156.18 g/mol.
- Solubility: Higher aqueous solubility than the monoammonium salt due to complete ionization.
- Applications : Preferred in fertilizer formulations and pH-adjusted biochemical assays.
- Key Difference: Full neutralization enhances ionic conductivity but reduces acid-catalyzed reactivity compared to the monoammonium form .
Sodium Maleate (Monosodium Maleate)
- Molecular Formula : C₄H₃O₄Na ().
- Molecular Weight : 138.05 g/mol.
- Solubility : Soluble in water (≈50 g/100 mL) but less than succinic acid salts due to unsaturated double bonds (Z-configuration).
- Applications : Chelating agent in detergents and stabilizer in polymer production.
- Key Difference : The presence of a double bond in maleate introduces rigidity, reducing flexibility in coordination chemistry compared to succinate derivatives .
Sodium Diisobutyl Sulfosuccinate
- Molecular Formula : C₁₂H₂₀O₇S₂Na ().
- Molecular Weight : 363.39 g/mol.
- Solubility : Moderately soluble in water (enhanced by sulfonate groups) but highly soluble in organic solvents like DMSO.
- Applications : Surfactant in agrochemicals and emulsion polymerization.
- Key Difference: Sulfonate and ester groups impart amphiphilic properties, making it superior in emulsification but less stable under acidic conditions compared to monoammonium succinate .
Bongkrekic Acid (Ammonium Salt)
- Molecular Formula: Not fully specified ().
- Molecular Weight : 537.7 g/mol ().
- Solubility : Insoluble in water; soluble in DMSO.
- Applications : Research tool for studying mitochondrial permeability transition.
- Key Difference: High acute toxicity (oral LD₅₀ < 5 mg/kg) limits its use outside controlled research, unlike the relatively safe monoammonium succinate .
Comparative Data Table
Biological Activity
N-Formyl-L-aspartic acid (NFA) is an amino acid derivative that exhibits notable biological activity, particularly in metabolic pathways and as a potential chemotactic agent in reproductive biology. This article explores its synthesis, biological functions, and implications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula and a molecular weight of 175.11 g/mol. It is synthesized primarily through the N-formylation of L-aspartic acid using formamide as the source of the formyl group. The reaction typically occurs under heating conditions (60°C to 100°C) and can take several hours, depending on the specific experimental setup.
Synthesis Reaction
The general reaction for synthesizing this compound can be represented as follows:
Biological Activity and Metabolic Pathways
This compound plays a significant role in various metabolic processes. It can be hydrolyzed to yield L-aspartate and formate, contributing to biosynthetic pathways essential for amino acid metabolism. Furthermore, it has been identified as a substrate for enzymes involved in amino acid metabolism, suggesting that it may influence metabolic pathways associated with aspartate derivatives .
Case Study: Sperm Chemotaxis
A pivotal study identified N-formyl-L-aspartate as a novel sperm chemoattractant. Researchers demonstrated that this compound significantly influenced sperm motility in response to oviductal fluid during ovulation. Using microfluidic devices, they observed that sperm exhibited increased directionality and velocity towards gradients of NFA, which was present in higher concentrations in ovulatory fluids compared to preovulatory fluids .
Key Findings:
- Chemotactic Response : Sperm showed increased intracellular calcium influx when exposed to ovulatory oviductal fluid containing NFA.
- Potential Implications : This discovery raises questions about the role of NFA in human fertility and its potential impact on conception rates among women experiencing idiopathic infertility.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other amino acid derivatives. Below is a comparison table highlighting some related compounds:
Compound Name | Structure/Formula | Unique Features |
---|---|---|
L-Aspartic Acid | C₄H₇N₁O₄ | Naturally occurring amino acid |
N-Acetyl-L-aspartic Acid | C₅H₉N₁O₅ | Acetylated derivative used in peptide synthesis |
N-Formyl-L-glutamic Acid | C₆H₉N₁O₆ | Similar formylation process; one additional carbon |
N-Boc-L-aspartic Acid | C₇H₁₃N₁O₄ | Protected form used in organic synthesis |
Enzymatic Interactions and Hydrolysis
Research indicates that this compound may interact with specific enzymes involved in amino acid metabolism. For instance, it can undergo hydrolysis catalyzed by enzymes such as aspartoacylase, leading to the production of L-aspartate and formic acid . This reaction is crucial for maintaining metabolic homeostasis and facilitating various biochemical pathways.
Hydrolysis Reaction
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Formyl-L-aspartic acid, and how do reaction conditions influence yield?
this compound (CAS 19427-28-2) is typically synthesized via formylation of L-aspartic acid using formic acid derivatives or anhydrides. A standard method involves reacting L-aspartic acid with formic acid under controlled acidic conditions. Parameters such as stoichiometry, temperature (often maintained at 25–40°C), and catalyst selection (e.g., acetic anhydride) critically affect yield and purity . Industrial-scale synthesis may use anhydrous sodium acetate as a catalyst, with raw material ratios optimized to minimize byproducts like N-Formyl-L-aspartic anhydride .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify formyl group incorporation (δ ~8.0 ppm for formyl protons) and backbone stereochemistry.
- FT-IR : Peaks at ~1650–1700 cm confirm carbonyl groups (formyl and carboxylic acid).
- HPLC : Reversed-phase chromatography with UV detection (210–220 nm) assesses purity (>95% as per industrial standards) .
- Mass Spectrometry : ESI-MS validates molecular weight (161.11 g/mol) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
While specific toxicity data are limited, standard precautions include:
- Using PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Working in a fume hood to prevent inhalation of crystalline powders.
- Storing at 2–8°C in airtight containers to prevent hydrolysis of the formyl group .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic stability be resolved?
Discrepancies in metabolic studies (e.g., enzymatic hydrolysis rates) may arise from assay conditions (pH, enzyme sources). For example, HMDB0060495 notes its "expected but not quantified" status in human metabolomes, suggesting instability under physiological conditions. Researchers should:
- Use isotopically labeled C-N-Formyl-L-aspartate to track degradation pathways.
- Compare stability across buffer systems (e.g., phosphate vs. Tris) and temperatures .
Q. What strategies optimize enzymatic synthesis of this compound derivatives?
Biocatalytic methods (e.g., enantioselective hydroamination) offer greener alternatives to chemical synthesis. Key factors include:
- Enzyme Selection : Aspartate-specific ligases or formyltransferases with high substrate specificity.
- Reaction Engineering : Co-solvents (e.g., DMSO) to enhance substrate solubility and enzyme activity.
- pH Control : Maintain pH 7–8 to stabilize enzyme structure and reaction intermediates .
Q. How do crystallographic conditions affect this compound’s polymorph formation?
Crystallization from polar solvents (e.g., water or ethanol) yields a monoclinic crystalline structure. Variations in cooling rates and solvent ratios can produce polymorphs with distinct melting points and dissolution profiles. X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are critical for characterizing these forms .
Q. What role does this compound play in peptide drug design?
As a protected aspartic acid derivative, it prevents undesired side reactions during solid-phase peptide synthesis (SPPS). Its formyl group enhances solubility in organic solvents (e.g., DMF), facilitating coupling efficiency. Post-synthesis, mild acidic deprotection (e.g., TFA) regenerates free aspartic acid residues without racemization .
Properties
IUPAC Name |
(2S)-2-formamidobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUQXIFCBBFDP-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941154 | |
Record name | N-(Hydroxymethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19427-28-2 | |
Record name | N-Formyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19427-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formyl-L-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-formyl-L-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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